PIM-1 Kinase Inhibition: Quinolin-3-yl Substitution Results in >100 μM IC₅₀ vs. 21 μM for the Pyridin-3-yl Analog
In a systematic SAR study of pyridine-quinoline hybrids as PIM-1 kinase inhibitors published by Acharya and colleagues, the compound bearing a quinolin-3-yl substituent at the carboxamide terminus (compound 17ah) exhibited an IC₅₀ >100 μM, indicating negligible PIM-1 inhibition under the assay conditions. In direct contrast, the closely related analogue bearing a pyridin-3-yl group (compound 17z, identical core scaffold with only the distal heterocycle changed) showed an IC₅₀ of 21.0 ± 2.1 μM, representing at least a 4.8-fold improvement in potency [1]. This demonstrates that the quinolin-3-yl substituent is strongly disfavored for PIM-1 kinase engagement relative to smaller nitrogen-containing heterocycles, a critical consideration for kinase-targeted library design.
| Evidence Dimension | PIM-1 kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ >100 μM (compound 17ah; quinolin-3-yl analogue in the same chemical series) |
| Comparator Or Baseline | IC₅₀ = 21.0 ± 2.1 μM (compound 17z; pyridin-3-yl analogue) |
| Quantified Difference | ≥4.8-fold difference in potency; quinolin-3-yl analogue is essentially inactive |
| Conditions | In vitro PIM-1 kinase inhibition assay; IC₅₀ values represent the mean of three independent experiments performed in triplicate; all compounds tested in the same assay panel [1]. |
Why This Matters
For procurement decisions in kinase inhibitor discovery, this direct comparator data prevents wasteful screening of the quinolin-3-yl chemotype against PIM-1 and redirects resources toward pyridin-3-yl or other heterocyclic variants with demonstrated activity.
- [1] Acharya, B. N.; Thavaselvam, D.; Kaushik, M. P. Synthesis and Antimalarial Evaluation of Novel Pyridine Quinoline Hybrids. Med. Chem. Res. 2008, 17 (8), 487–498. Table 2 data accessed via PMC Table 2 at https://pmc.ncbi.nlm.nih.gov/articles/PMC6339461/table/T2/. View Source
